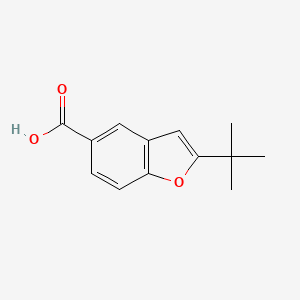

2-Tert-butylbenzofuran-5-carboxylic acid

Description

Significance of Benzofuran (B130515) Scaffolds in Synthetic Chemistry

The benzofuran nucleus, a bicyclic system composed of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in the synthesis of a multitude of organic compounds. nih.gov This scaffold is not merely a synthetic curiosity; it is a recurring motif in numerous natural products and pharmacologically active molecules. rsc.orgmedcraveonline.com The inherent aromaticity and the presence of a heteroatom endow the benzofuran system with a unique electronic profile, making it a valuable building block for creating complex molecular structures. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which continually drives interest in the development of novel synthetic routes to access diverse benzofuran derivatives. nih.govresearchgate.net

Overview of Carboxylic Acid Functionality in Organic Synthesis

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry. Its significance stems from its acidic nature and its ability to be converted into a wide array of other functional groups, such as esters, amides, acid chlorides, and anhydrides. This versatility makes carboxylic acids key intermediates in multi-step synthetic sequences. Furthermore, the carboxyl group can participate in hydrogen bonding, which can influence the physical properties of a molecule, such as its melting point and solubility.

Positional Isomerism and Substituent Effects in Benzofuran Systems

The properties and reactivity of a benzofuran derivative are highly dependent on the nature and position of its substituents. In the case of 2-Tert-butylbenzofuran-5-carboxylic acid, the bulky tert-butyl group at the 2-position and the carboxylic acid at the 5-position significantly influence the molecule's electronic distribution and steric environment.

Scope and Objectives of Research on this compound

While extensive research exists for the broader class of benzofuran carboxylic acids, specific studies on this compound are less prevalent in publicly accessible literature. The primary objectives for investigating this particular compound would likely revolve around several key areas. Firstly, the development of efficient and scalable synthetic pathways to access this molecule is a fundamental goal. Secondly, a thorough characterization of its physicochemical properties, including its spectroscopic profile, is necessary for its unambiguous identification and for understanding its fundamental chemistry.

Furthermore, given the known biological activities of many benzofuran derivatives, a key objective would be to explore the potential pharmacological applications of this compound. Research would likely focus on its evaluation in various biological assays to determine if the specific combination of the 2-tert-butyl and 5-carboxylic acid substituents imparts any unique and potent activities. The bulky tert-butyl group could, for instance, enhance selectivity for a particular biological target.

Chemical Properties and Characterization

A comprehensive understanding of a chemical compound necessitates a detailed analysis of its physical and spectroscopic properties. While specific experimental data for this compound is not widely published, we can infer its expected characteristics based on its structure and the known properties of related compounds.

Table 1: General Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 190067-61-9 |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents like DMSO, methanol (B129727), and dichloromethane |

Note: The appearance and solubility are predicted based on the general properties of similar organic carboxylic acids.

Spectroscopic Data Analysis (Predicted)

Spectroscopic analysis is crucial for the structural elucidation of organic compounds. The following are the expected spectroscopic features for this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically appearing in the range of 3300-2500 cm⁻¹. spectroscopyonline.comorgchemboulder.com The C=O stretching vibration of the carboxylic acid is expected to be a strong, sharp peak between 1760 and 1690 cm⁻¹. orgchemboulder.com The spectrum would also show C-H stretching vibrations from the aromatic ring and the tert-butyl group just below 3000 cm⁻¹, and C-O stretching between 1320 and 1210 cm⁻¹. spectroscopyonline.comorgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons on the benzene ring would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton would likely be a broad singlet, also in the downfield region.

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the carboxylic acid in the range of 165-185 ppm. The quaternary carbons of the tert-butyl group and the benzofuran ring would also be identifiable, along with the signals for the aromatic carbons.

Mass Spectrometry: In mass spectrometry, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45). libretexts.org

Synthesis and Reactivity

One common approach involves the construction of the benzofuran ring from appropriately substituted phenols and alkynes. For instance, a substituted phenol (B47542) could be coupled with a tert-butyl-containing alkyne, followed by cyclization to form the benzofuran core. Subsequent functionalization of the benzene ring to introduce the carboxylic acid at the 5-position would complete the synthesis. Another strategy could involve the Perkin rearrangement of a substituted 3-halocoumarin. nih.gov

The reactivity of this compound is governed by its functional groups. The carboxylic acid can undergo esterification, amidation, and reduction. The benzofuran ring can participate in electrophilic substitution reactions, although the positions of substitution will be influenced by the directing effects of the existing substituents.

Potential Applications and Research Directions

The benzofuran scaffold is a well-established pharmacophore, and derivatives of benzofuran-5-carboxylic acid have been investigated for various biological activities. nih.gov Research on analogous compounds suggests that this compound could be a candidate for screening in several therapeutic areas:

Antimicrobial Activity: Many benzofuran derivatives have shown promising activity against a range of bacteria and fungi. nih.gov The lipophilic tert-butyl group could potentially enhance the compound's ability to penetrate microbial cell membranes.

Anticancer Activity: Substituted benzofurans have been explored as potential anticancer agents. mdpi.com The specific substitution pattern of this compound may lead to selective cytotoxicity against certain cancer cell lines.

Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group in the active site of various enzymes. Therefore, this compound could be investigated as an inhibitor of enzymes implicated in disease.

Future research on this compound should focus on developing a reliable synthetic route, followed by a thorough investigation of its biological properties. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, would be crucial to optimize any observed biological activity.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-13(2,3)11-7-9-6-8(12(14)15)4-5-10(9)16-11/h4-7H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFNWBGIVYUJAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(O1)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tert Butylbenzofuran 5 Carboxylic Acid and Analogues

Retrosynthetic Analysis of the 2-Tert-butylbenzofuran-5-carboxylic Acid Core Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the primary disconnections are made across the furan (B31954) ring's C-O and C-C bonds.

A key strategy involves disconnecting the C(7a)-O bond and the C(2)-C(3) bond. This approach leads back to two primary building blocks: a substituted phenol (B47542) and a molecule that can provide the C2 and C3 atoms of the furan ring. Specifically, for the target molecule, this retrosynthesis points towards a precursor like 4-hydroxy-3-formylbenzoic acid (a substituted salicylaldehyde) and a reagent capable of introducing the 2-tert-butyl group.

An alternative disconnection targets the C(2)-substituent and the carboxylic acid group. This pathway suggests the initial formation of a simpler benzofuran (B130515), such as 5-bromobenzofuran, which can then be functionalized. The tert-butyl group could be introduced at the 2-position via Friedel-Crafts alkylation, and the bromo group at the 5-position could be converted to a carboxylic acid through methods like lithium-halogen exchange followed by carboxylation with carbon dioxide.

A powerful and widely used retrosynthetic approach for 2,3-disubstituted benzofurans involves a palladium-catalyzed coupling and cyclization sequence. acs.org This suggests disconnecting the C(2)-C(3) and O-C(7a) bonds, leading to an o-halophenol and a terminal alkyne. For the target compound, this would translate to a 5-carboxy-2-iodophenol derivative and 3,3-dimethyl-1-butyne (tert-butylacetylene). This pathway is particularly advantageous as it constructs the core structure and installs a key substituent in a single, efficient sequence.

Precursor Synthesis and Functionalization Strategies

The success of any synthetic route hinges on the efficient preparation of its key precursors. For this compound, the synthesis of appropriately substituted phenolic and benzofuran intermediates is critical.

Preparation of Substituted Salicylaldehyde (B1680747) Derivatives

Substituted salicylaldehydes (2-hydroxybenzaldehydes) are pivotal starting materials for many benzofuran synthesis pathways. acs.org The target molecule's structure suggests the utility of a precursor like 4-formyl-3-hydroxybenzoic acid . This compound contains the necessary ortho-hydroxyl and aldehyde groups on the benzene (B151609) ring, along with the carboxylic acid at the desired position.

The synthesis of such precursors can be achieved through formylation of the corresponding hydroxybenzoic acids. For instance, p-hydroxybenzoic acid can be formylated under specific conditions to introduce an aldehyde group ortho to the hydroxyl group. The table below summarizes a general method for the preparation of a key salicylaldehyde intermediate.

Table 1: Synthesis of Methyl 4-formyl-3-hydroxybenzoate

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-Formyl-3-hydroxybenzoic acid | Thionyl chloride | Methanol (B129727) | Reflux | Methyl 4-formyl-3-hydroxybenzoate | 85% |

This reaction involves the esterification of the carboxylic acid, which can be a necessary step to protect the acid functionality during subsequent ring formation reactions.

Synthesis of Halogenated Benzofuran Intermediates

An alternative strategy involves the synthesis of a halogenated benzofuran that can be functionalized later. Palladium-catalyzed direct C-H arylation is a powerful tool for modifying aromatic heterocycles like benzofuran. mdpi.com However, for introducing a carboxylic acid, a more traditional route involves the conversion of a halo-functionalized intermediate.

The synthesis could begin with the construction of a 2-tert-butyl-5-bromobenzofuran . This can be achieved by employing a 4-bromophenol as the starting material and building the furan ring onto it. Once formed, the 5-bromo substituent serves as a handle for introducing the carboxylic acid. This transformation can be accomplished via:

Lithium-halogen exchange: Reacting the bromobenzofuran with an organolithium reagent (e.g., n-butyllithium) at low temperatures to generate a lithiated intermediate.

Carboxylation: Quenching the lithiated species with solid carbon dioxide (dry ice), followed by an acidic workup to yield the desired this compound.

This method allows for the late-stage introduction of the carboxylic acid group, which can be advantageous if the acidic proton interferes with early-stage catalytic reactions.

Formation of the Benzofuran Ring System

The construction of the benzofuran ring is the central challenge in the synthesis. Numerous methods have been developed, with transition-metal-catalyzed cyclizations being among the most versatile and efficient.

Cyclization Reactions for Benzofuran Formation

The formation of the benzofuran ring can be accomplished through several elegant cyclization strategies, many of which leverage the reactivity of phenols.

One of the most prominent methods is the Sonogashira coupling followed by cyclization . This reaction sequence typically involves coupling an o-iodophenol with a terminal alkyne. nih.gov For the synthesis of the target molecule, this would involve reacting a derivative of 4-hydroxy-3-iodobenzoic acid with tert-butylacetylene. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org Following the initial C-C bond formation, an intramolecular cyclization (5-exo-dig) occurs, where the phenolic oxygen attacks the alkyne, to form the furan ring. acs.org

Another powerful approach is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.orgresearchgate.net This one-pot procedure involves the nucleophilic addition of a phenol to an alkyne, followed by an oxidative cyclization to form the benzofuran ring system. semanticscholar.org This method is advantageous as it can start from simpler, non-halogenated phenols.

Acid-catalyzed cyclizations are also employed. wuxiapptec.com For example, o-alkynylphenols can undergo hydroalkoxylation in the presence of an acid catalyst like indium(III) halides, which activates the alkyne for nucleophilic attack by the phenol. nih.gov Similarly, palladium-catalyzed cycloisomerization of o-(1-hydroxyprop-2-ynyl)phenols can lead to benzofuran derivatives. nih.gov

The table below outlines representative conditions for benzofuran synthesis.

Table 2: Selected Cyclization Methodologies for Benzofuran Synthesis

| Method | Starting Materials | Catalyst System | Key Features |

|---|---|---|---|

| Sonogashira Coupling/Cyclization | o-Iodophenol, Terminal Alkyne | Pd complex (e.g., (PPh₃)PdCl₂) + CuI | Forms C-C and C-O bonds in a tandem process. nih.gov |

| Aerobic Oxidative Cyclization | Phenol, Alkyne | Copper catalyst (e.g., CuI) | One-pot procedure using molecular oxygen as the oxidant. rsc.org |

| Acid-Catalyzed Hydroalkoxylation | o-Alkynylphenol | Indium(III) Halide (e.g., InI₃) | Proceeds with 5-endo-dig regioselectivity. nih.gov |

| Friedel-Crafts-like Alkylation/Cyclodehydration | Phenol, α-Haloketone | Titanium tetrachloride | One-step synthesis combining alkylation and cyclization. nih.gov |

Role of Catalyst Systems in Ring Closure

Catalyst systems are fundamental to modern benzofuran synthesis, enabling high efficiency, selectivity, and functional group tolerance.

Palladium Catalysts: Palladium complexes are the workhorses for many C-C and C-H bond functionalization reactions leading to benzofurans. In Sonogashira couplings, a Pd(0) species undergoes oxidative addition with the aryl halide (e.g., o-iodophenol). wikipedia.org The resulting Pd(II) complex then participates in a transmetalation step with a copper acetylide, ultimately leading to the coupled product via reductive elimination. wikipedia.org Palladium catalysts are also crucial for direct C-H arylation and annulation reactions, where they facilitate the coupling of phenols with various partners like olefins or carboxylic acids. mdpi.comnih.govrsc.org

Copper Catalysts: Copper salts, particularly copper(I) iodide (CuI), play a dual role. In Sonogashira reactions, CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate which is crucial for the catalytic cycle. nih.govwikipedia.org Copper catalysts are also capable of promoting benzofuran synthesis independently. They are used in Ullmann-type C-O bond formation and are central to one-pot oxidative cyclizations of phenols and alkynes, where they catalyze both the initial nucleophilic addition and the subsequent ring-closing oxidation. nih.govrsc.org

Other Metal and Acid Catalysts: While palladium and copper are most common, other catalysts are also effective. Gold(I) complexes can catalyze the cyclization of o-alkynylphenols. digitellinc.com Iron(III) salts have been used for regioselective halogenation followed by intramolecular O-arylation to form the benzofuran ring. nih.gov Lewis acids like titanium tetrachloride can promote Friedel-Crafts-type reactions between phenols and α-haloketones, followed by cyclodehydration to yield benzofurans. nih.gov Brønsted acids or Lewis acids like indium(III) halides can activate alkynes toward intramolecular attack by the phenolic hydroxyl group. wuxiapptec.comnih.gov

Introduction and Functionalization of the Carboxylic Acid Moiety at the C-5 Position

Carboxylation Reactions

Direct carboxylation methods typically involve the use of organometallic intermediates. One plausible route begins with the synthesis of 2-tert-butyl-5-bromobenzofuran. While the direct synthesis of this specific bromo-derivative is not extensively detailed in the provided literature, the synthesis of analogous compounds such as 5-bromo-2-butyl-benzofuran is known. chemicalbook.com This intermediate can then undergo a Grignard reaction. The formation of the Grignard reagent, followed by its reaction with carbon dioxide, is a classic method for the synthesis of carboxylic acids. masterorganicchemistry.com

Alternatively, organolithium chemistry can be employed. This would involve the lithiation of 2-tert-butyl-5-bromobenzofuran, followed by quenching with carbon dioxide to yield the desired carboxylic acid.

Oxidation of Precursor Groups

An alternative approach to installing the C-5 carboxylic acid is through the oxidation of a precursor functional group. This two-step method involves first introducing a group that can be readily oxidized to a carboxylic acid.

Common precursor groups include the formyl (-CHO) and acetyl (-COCH3) groups. These can be introduced onto the 2-tert-butylbenzofuran ring via electrophilic aromatic substitution reactions. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comchemistrysteps.comcambridge.orgorganic-chemistry.org Similarly, the Friedel-Crafts acylation can be used to introduce an acetyl group. researchgate.netgoogle.comsemanticscholar.orgmdpi.com

Once the 2-tert-butyl-5-formylbenzofuran or 2-tert-butyl-5-acetylbenzofuran is synthesized, a variety of oxidizing agents can be used to convert the aldehyde or ketone to a carboxylic acid. Another potential precursor is a methyl group. The synthesis of p-tert-butylbenzoic acid from the oxidation of p-tert-butyltoluene is a known industrial process and serves as a relevant analogy. google.com

Stereochemical Control and Regioselectivity in Synthesis

For the synthesis of the achiral target molecule, this compound, stereochemical control is not a primary concern. However, in the synthesis of more complex analogues that may contain chiral centers, the control of stereochemistry would be of significant importance.

Regioselectivity, on the other hand, is a critical aspect of the synthesis. The substitution pattern of the final product is determined by the regioselectivity of both the initial benzofuran ring formation and the subsequent functionalization steps.

The regiochemistry of electrophilic substitution reactions on the benzofuran ring, such as the Vilsmeier-Haack reaction or Friedel-Crafts acylation, is influenced by the directing effects of the existing substituents. The benzofuran ring system itself directs electrophilic substitution to certain positions. For the introduction of a functional group at the C-5 position of 2-tert-butylbenzofuran, the electronic properties of the tert-butyl group and the oxygen heteroatom play a role in directing the incoming electrophile.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in Friedel-Crafts acylations, the choice of Lewis acid catalyst can significantly impact the outcome of the reaction. researchgate.netsemanticscholar.orgmdpi.com Common Lewis acids include aluminum chloride (AlCl3) and iron(III) chloride (FeCl3). The solvent can also play a critical role, with common choices including dichloromethane and carbon disulfide.

The table below illustrates typical parameters that are varied during the optimization of a Friedel-Crafts acylation reaction for the synthesis of benzofuran derivatives.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl3 | Dichloromethane | 0 to rt | 4 | 75 |

| 2 | FeCl3 | Dichloromethane | rt | 6 | 60 |

| 3 | AlCl3 | Carbon Disulfide | 0 | 5 | 80 |

| 4 | ZnCl2 | Dichloromethane | rt | 12 | 45 |

In the case of reactions involving organometallic intermediates, such as Grignard or organolithium reagents, careful control of temperature is essential to prevent side reactions. The purity of the reagents and the use of anhydrous conditions are also critical for achieving high yields.

Multistep Synthetic Routes for Derivatives (e.g., Quinolinyl-Benzofuran Hybrids)

The this compound core can serve as a building block for the synthesis of more complex derivatives with potential biological activity. A notable example is the synthesis of quinolinyl-benzofuran hybrids. researchgate.netbeilstein-journals.orgresearchgate.netspacefrontiers.org

A common synthetic strategy for these hybrid molecules involves a one-pot, three-step reaction. beilstein-journals.orgresearchgate.net This process typically begins with a Williamson ether synthesis between a substituted salicylaldehyde and a quinoline derivative bearing a leaving group. This is followed by hydrolysis of an ester group, and finally, an intramolecular cyclization to form the benzofuran ring. beilstein-journals.org

The following table summarizes the synthesis of various 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, highlighting the diversity of substituents that can be incorporated.

| Entry | Salicylaldehyde Substituent | Quinoline Starting Material | Yield (%) | Reference |

| 1 | H | Ethyl 2-(bromomethyl)quinoline-3-carboxylate | 70 | beilstein-journals.org |

| 2 | 5-Methyl | Ethyl 2-(bromomethyl)quinoline-3-carboxylate | 72 | beilstein-journals.org |

| 3 | 5-tert-Butyl | Ethyl 2-(bromomethyl)quinoline-3-carboxylate | 75 | beilstein-journals.org |

| 4 | 5-Bromo | Ethyl 2-(bromomethyl)quinoline-3-carboxylate | 68 | beilstein-journals.org |

| 5 | H | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | 82 | beilstein-journals.org |

This multistep approach allows for the creation of a library of diverse quinolinyl-benzofuran hybrids by varying the substituents on both the salicylaldehyde and the quinoline starting materials.

Reaction Mechanisms and Chemical Transformations of 2 Tert Butylbenzofuran 5 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that readily undergoes nucleophilic acyl substitution, allowing for its conversion into a variety of derivatives such as esters, amides, acid chlorides, and acid anhydrides.

Esterification of 2-tert-butylbenzofuran-5-carboxylic acid can be achieved through several methods, most commonly via the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed.

The mechanism of Fischer esterification proceeds through the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product.

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methanol (B129727), H₂SO₄ | Methyl 2-tert-butylbenzofuran-5-carboxylate |

The formation of amides from this compound requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. Direct reaction with an amine is generally not feasible and requires high temperatures, which can be undesirable.

A common and effective method for amidation involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the corresponding amide, with the carbodiimide (B86325) byproduct being converted to a urea (B33335) derivative.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or anhydride (B1165640), which then readily reacts with an amine to form the amide.

Table 2: Common Coupling Reagents for Amidation

| Coupling Reagent | Name |

|---|---|

| DCC | Dicyclohexylcarbodiimide |

Acid chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in the synthesis of esters and amides. This compound can be converted to its corresponding acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion.

Acid anhydrides can be formed from two molecules of a carboxylic acid by the removal of one molecule of water. For a compound like this compound, this would typically be achieved by reacting the corresponding acid chloride with a carboxylate salt or by using a strong dehydrating agent.

Table 3: Reagents for Acid Chloride Formation

| Reagent | Chemical Formula | Byproducts |

|---|---|---|

| Thionyl chloride | SOCl₂ | SO₂, HCl |

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Ring System

The benzofuran ring is an aromatic system that can undergo electrophilic aromatic substitution. The outcome of these reactions on this compound is influenced by the directing effects of the existing substituents: the tert-butyl group at the 2-position and the carboxylic acid group at the 5-position.

The tert-butyl group is an electron-donating group and an ortho-, para-director. The carboxylic acid group, on the other hand, is an electron-withdrawing group and a meta-director. The furan (B31954) ring of the benzofuran system is generally more reactive towards electrophiles than the benzene (B151609) ring.

Friedel-Crafts acylation involves the introduction of an acyl group onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Given the substituents on this compound, the position of acylation will be determined by a combination of electronic and steric factors.

Halogenation and nitration are classic examples of electrophilic aromatic substitution. For this compound, these reactions are expected to proceed with a regioselectivity influenced by the existing substituents.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the benzofuran ring would likely occur at the 3-position, as directed by the activating tert-butyl group at the 2-position. The reaction conditions would need to be carefully controlled to avoid multiple substitutions or undesired side reactions.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO₂) onto the aromatic ring. Similar to halogenation, the nitro group is expected to add to the 3-position of the benzofuran ring. It is also possible that under harsh nitrating conditions, substitution could occur on the benzene ring, meta to the deactivating carboxylic acid group at positions 4 or 6.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Position of Substitution |

|---|---|---|

| Acylation | RCO⁺ | 3-position |

| Halogenation | X⁺ (e.g., Br⁺) | 3-position |

Transformations Involving the Tert-butyl Group

The tert-butyl group, a sterically demanding substituent, profoundly influences the chemical behavior of the benzofuran system. Its presence can direct the course of reactions and, under certain conditions, the group itself can undergo transformation.

The sheer size of the tert-butyl group at the 2-position of the benzofuran ring creates significant steric hindrance. This steric bulk can impede the approach of reagents to the adjacent positions, namely the 3-position of the furan ring and the 7-position of the benzene ring. Consequently, reactions that might otherwise occur at these sites may be slowed or prevented altogether. For instance, in electrophilic aromatic substitution reactions, the bulky tert-butyl group can disfavor substitution at the ortho positions, leading to a preference for reaction at other available sites on the benzene ring. stackexchange.com

This steric hindrance can be a powerful tool in directing the regioselectivity of reactions. By blocking certain reaction pathways, the tert-butyl group can enhance the yield of products formed at less sterically congested positions.

Below is an interactive data table summarizing the potential steric influence of the tert-butyl group on various reaction types.

While the tert-butyl group is generally stable, under certain reaction conditions, particularly in the presence of strong acids or Lewis acids, it can be removed from the aromatic ring in a process known as de-tert-butylation. This reaction typically proceeds through a carbocationic intermediate. The stability of the resulting tert-butyl cation makes this process more facile compared to the removal of smaller alkyl groups.

Rearrangement of the tert-butyl group to other positions on the benzofuran ring is also a theoretical possibility, although likely to be less common than complete removal. Such rearrangements would also be catalyzed by strong acids and would proceed through a series of carbocationic intermediates. The specific conditions required for de-tert-butylation or rearrangement of this compound would need to be determined experimentally.

Other Functional Group Interconversions on the Benzofuran Core

The carboxylic acid group at the 5-position is a versatile functional handle that allows for a wide range of chemical transformations. These interconversions are crucial for the synthesis of derivatives with modified properties. Standard organic chemistry methodologies can be applied to convert the carboxylic acid into other functional groups. libretexts.org

For example, the carboxylic acid can be converted to an ester through Fischer esterification with an alcohol in the presence of an acid catalyst. researchgate.net It can also be transformed into an amide by reaction with an amine, often requiring the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction. libretexts.org Reduction of the carboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH4) would yield the corresponding primary alcohol. Furthermore, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl2), which can then be used to synthesize a variety of other derivatives. youtube.com

The following interactive data table outlines some of the key functional group interconversions possible for the carboxylic acid moiety.

Chemo- and Regioselectivity in Complex Reaction Systems

In more complex reaction systems where multiple reactive sites are present, achieving chemo- and regioselectivity is a significant challenge. For this compound, the presence of the benzofuran ring, the carboxylic acid, and the tert-butyl group offers several potential sites for reaction.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, when subjecting the molecule to a reducing agent, it might be possible to selectively reduce the carboxylic acid without affecting the benzofuran ring, or vice versa, depending on the choice of reagent and reaction conditions. Similarly, in reactions involving both the carboxylic acid and the aromatic ring, the choice of reagents can determine which part of the molecule reacts.

Regioselectivity , the preference for reaction at one position over another, is also a key consideration. As discussed, the steric hindrance of the tert-butyl group plays a major role in directing electrophilic substitution on the benzene ring. stackexchange.com The electronic properties of the benzofuran system also influence regioselectivity. The furan ring is generally more electron-rich than the benzene ring and thus more susceptible to electrophilic attack. However, the 2-position is already substituted. The directing effects of the oxygen atom and the fused benzene ring will influence the reactivity of the 3-position.

Careful selection of catalysts, protecting groups, and reaction conditions is essential to control the outcome of reactions on this multifunctional molecule. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map can be assembled.

The ¹H NMR spectrum of 2-Tert-butylbenzofuran-5-carboxylic acid is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, particularly the aromatic ring, the furan (B31954) ring, and the electron-withdrawing carboxylic acid group.

The aromatic region would feature signals for the three protons on the benzene (B151609) ring portion of the benzofuran (B130515) core. H-4, being adjacent to the electron-withdrawing carboxylic acid group, would appear as the most downfield signal, likely a singlet or a doublet with a small coupling constant. H-6 and H-7 would appear as doublets due to coupling with each other. The proton at the 3-position of the furan ring (H-3) is expected to resonate as a singlet in the aromatic region, typically slightly upfield compared to the benzene ring protons.

A prominent feature of the spectrum is a sharp singlet in the aliphatic region, integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group. hw.ac.uk The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a very downfield chemical shift (often >10 ppm), and its position can be sensitive to solvent and concentration. hw.ac.uk

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A | 1H |

| H-4 | ~8.2 | Singlet (s) or Doublet (d) | ~1.5-2.0 | 1H |

| H-6 | ~7.9 | Doublet of Doublets (dd) | J ≈ 8.5, 1.5 | 1H |

| H-7 | ~7.5 | Doublet (d) | J ≈ 8.5 | 1H |

| H-3 | ~6.5 | Singlet (s) | N/A | 1H |

| -C(CH₃)₃ | ~1.4 | Singlet (s) | N/A | 9H |

The proton-decoupled ¹³C NMR spectrum of this compound should display 11 distinct signals, corresponding to the 11 unique carbon environments (the three methyl carbons of the tert-butyl group are equivalent).

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the 170-185 ppm range. libretexts.org The quaternary carbon C-2, attached to both the oxygen atom and the bulky tert-butyl group, would be significantly downfield. Other quaternary carbons (C-3a, C-5, C-7a, and the central carbon of the tert-butyl group) are also identifiable. The carbons of the aromatic ring and the furan ring will resonate in the typical range for such systems, generally between 100 and 160 ppm. libretexts.orgdocbrown.info The tert-butyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons, with the latter appearing in the upfield aliphatic region. libretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| -COOH | ~172 | Quaternary (C=O) |

| C-2 | ~168 | Quaternary |

| C-7a | ~155 | Quaternary |

| C-5 | ~132 | Quaternary |

| C-3a | ~128 | Quaternary |

| C-6 | ~126 | Methine (CH) |

| C-4 | ~124 | Methine (CH) |

| C-7 | ~112 | Methine (CH) |

| C-3 | ~105 | Methine (CH) |

| -C(CH₃)₃ | ~33 | Quaternary |

| -C(CH₃)₃ | ~29 | Methyl (CH₃) |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. unimi.it

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, primarily those separated by two or three bonds. For this compound, the key expected correlation would be a cross-peak between the protons at C-6 and C-7, confirming their adjacency on the aromatic ring. The other protons (H-3, H-4, and the tert-butyl protons) are expected to be singlets and would not show COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation). columbia.edu It would definitively link the proton signals from Table 1 to their corresponding carbon signals in Table 2. For example, the proton signal at ~6.5 ppm would show a cross-peak with the carbon signal at ~105 ppm, confirming the assignment of H-3 and C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the molecular skeleton by showing correlations between protons and carbons separated by two or three bonds (²J_CH and ³J_CH). columbia.edu Key HMBC correlations for structural confirmation would include:

Correlations from the tert-butyl protons (~1.4 ppm) to the quaternary carbon C-2 (~168 ppm) and the central quaternary carbon of the tert-butyl group (~33 ppm).

Correlations from the furan proton H-3 (~6.5 ppm) to C-2, C-3a, and C-7a, establishing its position in the five-membered ring.

Correlations from the aromatic protons H-4, H-6, and H-7 to adjacent and nearby carbons, confirming the substitution pattern. For instance, H-4 would show a correlation to the carboxyl carbon (~172 ppm).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum is expected to be dominated by absorptions from the carboxylic acid group. A very broad O-H stretching band is anticipated from approximately 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid. orgchemboulder.com Superimposed on this broad band would be the sharper C-H stretching vibrations of the aromatic and tert-butyl groups. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent in the region of 1760-1690 cm⁻¹. orgchemboulder.com

The benzofuran moiety contributes characteristic bands including aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and aromatic C-H stretching above 3000 cm⁻¹. vscht.czlibretexts.org In Raman spectroscopy, the symmetric vibrations are often more intense. While the C=O stretch is also visible, it is typically weaker than in the IR spectrum. researchgate.net The aromatic ring stretching vibrations often give rise to strong and sharp bands in the Raman spectrum, making it a complementary technique to IR. psu.edu

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad | Weak |

| C-H stretch (aromatic) | Benzofuran | 3100 - 3000 | Medium | Strong |

| C-H stretch (aliphatic) | tert-Butyl | 3000 - 2850 | Medium-Strong | Strong |

| C=O stretch | Carboxylic Acid | 1760 - 1690 | Very Strong | Medium |

| C=C stretch (aromatic) | Benzofuran | 1600 - 1450 | Medium-Strong | Strong |

| C-O stretch | Carboxylic Acid / Furan | 1320 - 1210 | Strong | Medium |

| O-H bend | Carboxylic Acid | 1440 - 1395 / 950 - 910 | Medium, Broad | Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (C₁₃H₁₄O₃), the calculated molecular weight is 218.09 g/mol .

The mass spectrum would show a molecular ion peak (M⁺•) at m/z = 218. Aromatic systems tend to produce relatively stable molecular ions. libretexts.org The fragmentation pattern is dictated by the most stable carbocations and neutral losses that can be formed. A primary fragmentation pathway for tert-butyl substituted aromatics is the loss of a methyl radical (•CH₃) to form a highly stable [M-15]⁺ ion. researchgate.net Another common fragmentation is the loss of the entire tert-butyl group via cleavage to form an [M-57]⁺ ion. researchgate.net Fragmentation of the carboxylic acid can occur through the loss of a hydroxyl radical (•OH, [M-17]⁺) or the entire carboxyl group as •COOH ([M-45]⁺). libretexts.orgwhitman.edu

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 218 | [C₁₃H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 203 | [M - CH₃]⁺ | •CH₃ |

| 201 | [M - OH]⁺ | •OH |

| 173 | [M - COOH]⁺ | •COOH |

| 161 | [M - C₄H₉]⁺ | •C₄H₉ (tert-butyl) |

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermolabile and high-molecular-weight compounds. rsc.org When subjected to ESI-MS analysis, this compound (Molecular Formula: C₁₃H₁₄O₃, Molecular Weight: 218.25 g/mol ) is expected to exhibit characteristic fragmentation patterns that help in its structural confirmation. keyorganics.netchembk.com

In positive ion mode, the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 219.0965 would be the precursor ion. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 217.0819 is typically observed for carboxylic acids. nih.gov Collision-induced dissociation (CID) of the precursor ion would lead to a series of fragment ions.

Key predictable fragmentation pathways for the [M+H]⁺ ion include:

Loss of the tert-butyl group: A significant fragmentation would be the cleavage of the tert-butyl group ([C₄H₉]⁺), a stable tertiary carbocation. This would result in a prominent peak corresponding to the loss of 57 Da.

Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid moiety is a common fragmentation pathway for aromatic carboxylic acids, leading to a loss of 44 Da. libretexts.org

Loss of the entire carboxyl group: Cleavage of the C-C bond adjacent to the carbonyl can result in the loss of the entire COOH group, a neutral loss of 45 Da. libretexts.org

Combined Losses: Sequential losses, such as the loss of water (18 Da) followed by the loss of the tert-butyl group, can also be anticipated.

The fragmentation of related benzofuran structures often involves cleavages within the benzofuran ring system itself, although the fragmentation is typically dominated by the loss of substituents. nih.govresearchgate.net

Below is an interactive table detailing the predicted key fragment ions for this compound in positive mode ESI-MS/MS.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Lost Fragment |

| 219.0965 ([M+H]⁺) | 175.0654 | 44.0311 | CO₂ |

| 219.0965 ([M+H]⁺) | 174.0575 | 45.0390 | COOH |

| 219.0965 ([M+H]⁺) | 162.0395 | 57.0570 | C₄H₉ |

| 219.0965 ([M+H]⁺) | 201.0859 | 18.0106 | H₂O |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental formula by providing a highly accurate mass measurement. The theoretical exact mass of the neutral molecule of this compound (C₁₃H₁₄O₃) can be calculated based on the masses of its constituent isotopes.

The calculation is as follows:

(13 x Mass of ¹²C) + (14 x Mass of ¹H) + (3 x Mass of ¹⁶O)

(13 x 12.000000) + (14 x 1.007825) + (3 x 15.994915) = 218.08919 u

An HRMS experiment would aim to measure the mass of the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺) to within a few parts per million (ppm) of this theoretical value, thereby confirming the elemental composition and distinguishing it from other potential isobaric compounds.

| Ion Type | Molecular Formula | Theoretical Exact Mass (u) |

| [M] | C₁₃H₁₄O₃ | 218.08919 |

| [M+H]⁺ | C₁₃H₁₅O₃⁺ | 219.09647 |

| [M-H]⁻ | C₁₃H₁₃O₃⁻ | 217.08192 |

| [M+Na]⁺ | C₁₃H₁₄O₃Na⁺ | 241.08081 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzofuran ring system in this compound acts as a chromophore. While simple, non-conjugated carboxylic acids typically absorb around 210 nm, which is of limited utility, the extended π-system of the benzofuran core results in characteristic absorptions at higher wavelengths. libretexts.orglibretexts.org

Based on data for the parent compound, benzofuran-2-carboxylic acid, which displays absorption maxima, the spectrum of this compound is expected to show strong absorptions corresponding to π → π* transitions within the aromatic and furan rings. nist.gov The presence of the tert-butyl group (an auxochrome) may cause a slight bathochromic (red) shift and potentially a hyperchromic (increased intensity) effect on these absorption bands. The carboxylic acid group also influences the electronic structure and, consequently, the UV-Vis spectrum. The analysis is typically performed in a solvent such as ethanol (B145695) or methanol (B129727).

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov

A standard RP-HPLC setup would likely involve:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for separating moderately polar organic molecules. journalijcar.org

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol.

Detection: A UV detector set to one of the absorption maxima of the compound (e.g., around 254 nm or 280 nm) would be suitable for detection and quantification.

The retention time of the compound under specific conditions is a characteristic property, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC) with Derivatization Techniques

Direct analysis of carboxylic acids by Gas Chromatography (GC) is often challenging due to their low volatility and high polarity, which can lead to poor peak shape and adsorption on the column. colostate.edu To overcome these issues, derivatization is necessary to convert the polar carboxylic acid group into a less polar and more volatile functional group, typically an ester. researchgate.net

Common derivatization methods include:

Esterification: Reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst (like BF₃) or with a reagent like diazomethane (B1218177) to form the corresponding methyl ester. researchgate.net

Silylation: Reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. gcms.cz

Once derivatized, the resulting ester or silyl (B83357) derivative of this compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the peak. walshmedicalmedia.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in the compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₁₃H₁₄O₃) to validate the empirical formula. bldpharm.com

The theoretical elemental composition is calculated as follows:

Molecular Weight: 218.249 g/mol

Mass of Carbon: 13 x 12.011 = 156.143 g/mol

Mass of Hydrogen: 14 x 1.008 = 14.112 g/mol

Mass of Oxygen: 3 x 15.999 = 47.997 g/mol

The theoretical percentages are:

% Carbon: (156.143 / 218.249) x 100 = 71.54%

% Hydrogen: (14.112 / 218.249) x 100 = 6.47%

% Oxygen: (47.997 / 218.249) x 100 = 22.00%

Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the assigned molecular formula.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 71.54 |

| Hydrogen | H | 6.47 |

| Oxygen | O | 22.00 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 2-tert-butylbenzofuran-5-carboxylic acid at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311+G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

The electronic structure, also derived from DFT calculations, reveals how electrons are distributed within the molecule. This is often visualized through electron density maps and molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311+G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-C(tert-butyl) | 1.54 | ||

| C5-C(carboxyl) | 1.48 | ||

| O1-C2 | 1.36 | ||

| C7a-O1 | 1.38 | ||

| C2-O1-C7a | 106.5 | ||

| C4-C5-C(carboxyl) | 120.1 |

Note: The data presented in this table is illustrative of typical values obtained from DFT calculations for similar structures and should be considered hypothetical in the absence of a specific published study on this molecule.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecule's structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose within the DFT framework. The calculated magnetic shielding tensors are converted into chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). These predictions can aid in the assignment of complex experimental spectra.

IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can compute these frequencies by analyzing the second derivatives of the energy with respect to atomic displacements. The predicted IR spectrum shows the frequencies and intensities of characteristic vibrations, such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and various C-H and C-C vibrations within the benzofuran (B130515) ring and tert-butyl group. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical method.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Predicted Value | Description |

|---|---|---|

| IR Frequencies | ||

| O-H stretch (carboxylic acid) | ~3500 cm⁻¹ | |

| C=O stretch (carboxylic acid) | ~1700 cm⁻¹ | |

| C-H stretch (tert-butyl) | ~2950 cm⁻¹ | |

| ¹H NMR Chemical Shifts | ||

| H (tert-butyl) | ~1.4 ppm | Singlet |

| H (carboxylic acid) | ~12.0 ppm | Broad Singlet |

| Aromatic Protons | 7.0 - 8.0 ppm | Multiplets |

| ¹³C NMR Chemical Shifts | ||

| C (tert-butyl) | ~32 ppm | |

| C (quaternary, tert-butyl) | ~35 ppm |

Note: These are representative values and the actual predicted shifts and frequencies would be determined by specific computational protocols.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

The tert-butyl and carboxylic acid groups attached to the rigid benzofuran core have rotational freedom. MD simulations can explore the potential energy surface associated with the rotation around the C2-C(tert-butyl) and C5-C(carboxyl) bonds. This analysis helps identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and the preferred spatial arrangement of its functional groups under different conditions.

MD simulations are particularly powerful for studying how this compound interacts with other molecules, including solvent molecules or biological macromolecules. By simulating the molecule in a box of explicit solvent molecules (e.g., water or dimethyl sulfoxide), one can study hydrogen bonding patterns, particularly involving the carboxylic acid group, and how the solvent influences the molecule's conformation and dynamics. Such simulations can reveal the structure of the solvation shell and calculate thermodynamic properties like the free energy of solvation.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energies of the HOMO and LUMO and their spatial distribution are calculated using quantum chemical methods like DFT. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small HOMO-LUMO gap generally implies high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the FMOs for this compound can predict the most likely sites for electrophilic and nucleophilic attack, offering insights into its reaction mechanisms. For example, the distribution of the HOMO and LUMO across the benzofuran ring system can indicate which atoms are most involved in potential chemical reactions.

Table 3: Frontier Molecular Orbital Properties of this compound

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.8 | Electron-accepting ability |

Note: The values are hypothetical and serve to illustrate the output of an FMO analysis.

Electrostatic Potential Surface and Charge Distribution Mapping

The molecular electrostatic potential (MEP) surface is a crucial tool in computational chemistry for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution.

In studies of related benzofuran carboxylic acids, DFT calculations are employed to generate MEP maps. nih.govresearchgate.net These maps use a color spectrum to indicate different potential values, providing a guide to the molecule's electrophilic and nucleophilic sites.

Negative Regions (Nucleophilic Centers): Typically shown in red and yellow, these areas represent regions of high electron density and are susceptible to electrophilic attack. In benzofuran derivatives, the most negative potential is consistently localized around the oxygen atoms of the carboxylic acid group and the oxygen atom within the furan (B31954) ring. researchgate.netrsc.org This indicates that these sites are the most probable centers for interactions with electrophiles.

Positive Regions (Electrophilic Centers): Indicated by blue, these regions have a lower electron density, or an excess of positive charge, and are prone to nucleophilic attack. For benzofuran structures, the positive potential is generally localized around the hydrogen atom of the carboxylic acid's hydroxyl group, making it a primary site for interactions with nucleophiles. researchgate.net

Neutral Regions: Green areas on the MEP surface denote regions with a near-zero potential.

For this compound, it can be theorized that the MEP would show a significant negative potential around the two oxygen atoms of the 5-carboxylic acid group and the furan oxygen. The bulky tert-butyl group at the 2-position would likely exhibit a more neutral potential, while the hydrogen of the carboxylic acid would be the most positive region. This charge distribution is fundamental to understanding how the molecule interacts with other molecules, such as receptors or reactants.

Table 1: Theoretical Electrostatic Potential Characteristics of Benzofuran Carboxylic Acid Analogs

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

|---|---|---|---|

| Carboxylic Acid Oxygen Atoms | Highly Negative | Red/Yellow | Nucleophilic / Electrophile Attraction |

| Furan Ring Oxygen Atom | Negative | Red/Yellow | Nucleophilic / Electrophile Attraction |

| Carboxylic Acid Hydrogen Atom | Highly Positive | Blue | Electrophilic / Nucleophile Attraction |

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, it provides a detailed picture of how molecules pack together and the nature of the forces holding them.

While a specific Hirshfeld analysis for this compound is not readily found, studies on other carboxylic acids and benzofuran derivatives provide a clear framework for the expected interactions. nih.govnih.govconicet.gov.ar

The key features identified through Hirshfeld analysis are:

dnorm Surface: This surface highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals distance. For a molecule with a carboxylic acid group, prominent red regions are expected, corresponding to the strong O—H···O hydrogen bonds that typically form dimers between carboxylic acid molecules. nih.gov

Based on analyses of similar structures, the dominant interactions for a crystalline form of this compound would likely be: nih.govconicet.gov.ar

O···H/H···O Interactions: These would be the most significant contributors, primarily due to the strong hydrogen bonding between the carboxylic acid groups.

H···H Interactions: Given the presence of the tert-butyl group and aromatic hydrogens, these contacts, representing van der Waals forces, would also make a substantial contribution to the crystal packing.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Type of Interaction | Description | Expected Contribution |

|---|---|---|

| O···H / H···O | Strong hydrogen bonds between carboxylic acid groups. | High |

| H···H | Van der Waals forces between hydrogen atoms. | High |

| C···H / H···C | Interactions between carbon atoms and hydrogen atoms. | Significant |

| C···C | π-π stacking interactions between aromatic rings. | Moderate |

This analysis provides a quantitative and visual understanding of the forces that govern the supramolecular assembly of the compound in its solid state.

Table of Mentioned Compounds

| Compound Name |

|---|

Crystallography and Solid State Characterization

X-ray Single Crystal Diffraction Studies

Determination of Unit Cell Parameters and Space Group

No experimental data is available in the scientific literature for the unit cell dimensions (a, b, c, α, β, γ) or the space group of 2-Tert-butylbenzofuran-5-carboxylic acid.

Molecular Conformation and Packing Arrangements in the Crystal Lattice

Without single-crystal X-ray diffraction data, the precise molecular conformation, including bond angles and torsion angles, as well as the arrangement of molecules within the crystal lattice, remains unknown.

Analysis of Intermolecular Interactions

The analysis of specific intermolecular forces is contingent on knowing the crystal structure. While carboxylic acids commonly form hydrogen-bonded dimers and benzofuran (B130515) rings can participate in π-π stacking, the specific manifestation of these and other weak interactions in the crystal lattice of this compound has not been documented.

Hydrogen Bonding Networks Involving the Carboxylic Acid Group

Specific details on the hydrogen bonding networks, such as bond distances and angles or the formation of characteristic motifs like cyclic dimers, are not available for this compound.

π-π Stacking Interactions of the Benzofuran Ring

Information regarding the presence, geometry, or energetics of π-π stacking interactions between the benzofuran rings in the solid state is not available.

Weak Non-Covalent Interactions (e.g., C-H···π, C-H···O)

A detailed description of any weak non-covalent interactions that contribute to the crystal packing is not possible without experimental structural data.

Co-crystallization Studies and Crystal Engineering

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, which is achieved by understanding and controlling intermolecular interactions. Co-crystallization is a primary technique within crystal engineering to modify the physicochemical properties of a solid without altering its chemical composition. For this compound, co-crystallization would involve combining it with a neutral co-former in a specific stoichiometric ratio to form a new crystalline solid.

The design of co-crystals of this compound would hinge on the selection of appropriate co-formers that can form robust intermolecular interactions with its carboxylic acid functional group. The primary methods for synthesizing co-crystals include solution-based methods like slow evaporation and solid-state methods such as neat and liquid-assisted grinding.

Co-crystal Design Strategy: The carboxylic acid group is a strong hydrogen bond donor and acceptor, making it an excellent functional group for forming predictable supramolecular synthons. Potential co-formers would be selected based on their ability to form complementary hydrogen bonds.

Pyridine-based co-formers: These are often used due to the high probability of forming a robust carboxylic acid-pyridine heterosynthon.

Amide-containing co-formers: Primary and secondary amides can form reliable heterosynthons with carboxylic acids.

Other carboxylic acids: While less common for creating diverse properties, co-crystals with other carboxylic acids can occur.

Alcohols: Alcohols can act as hydrogen bond donors and acceptors, potentially forming heterosynthons with the carboxylic acid group.

The formation of a co-crystal versus a salt is generally predicted by the difference in the pKa values (ΔpKa) of the carboxylic acid and the basic co-former. A ΔpKa of less than 0 generally results in a co-crystal, while a ΔpKa greater than 3 typically leads to salt formation. The region between 0 and 3 is an intermediate zone where either outcome is possible.

Potential Co-formers for this compound:

| Co-former Type | Example Co-formers | Rationale |

| Pyridines | Isonicotinamide, Nicotinamide | Strong hydrogen bond acceptors, forming robust heterosynthons with carboxylic acids. acs.org |

| Amides | Benzamide, Urea (B33335) | Can form reliable heterosynthons with carboxylic acids. acs.org |

| Carboxylic Acids | Adipic acid, Succinic acid | Can form heterodimers, though homodimer formation is often preferred. |

| Alcohols | 1,4-Cyclohexanediol | Can compete for hydrogen bonding sites, leading to varied structural motifs. acs.org |

This table is generated based on theoretical principles of crystal engineering and does not represent experimentally confirmed co-crystals of this compound.

Supramolecular synthons are structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular forces. The choice of co-former directly influences which supramolecular synthons are formed in the crystal lattice.

For this compound, the carboxylic acid group is the primary site for forming strong intermolecular interactions. In its pure form, it is highly likely to form a carboxylic acid homodimer , a common and stable supramolecular synthon.

When a co-former is introduced, the formation of supramolecular heterosynthons becomes possible, often competing with the homodimer formation.

Carboxylic Acid-Pyridine Heterosynthon: This is one of the most robust and predictable synthons in crystal engineering. acs.orgrsc.org The hydrogen from the carboxylic acid is donated to the nitrogen of the pyridine (B92270) ring, and a second hydrogen bond often forms between the carbonyl oxygen of the acid and a hydrogen on the pyridine or a substituent.

Carboxylic Acid-Amide Heterosynthon: This synthon is also well-established and involves hydrogen bonding between the carboxylic acid and the amide group. acs.orgmdpi.com The specific geometry can vary, leading to different packing arrangements.

Polymorphism and Phase Transitions

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physicochemical properties. While no specific polymorphic forms of this compound have been reported, it is a phenomenon that could be anticipated for this molecule.

The presence of a flexible carboxylic acid group and the potential for different arrangements of the benzofuran rings could lead to different packing arrangements and, consequently, different polymorphs. The bulky tert-butyl group might limit the number of possible stable packing arrangements, but polymorphism cannot be ruled out without experimental screening.

Phase transitions between different polymorphic forms can be induced by changes in temperature, pressure, or upon grinding. For aromatic carboxylic acids, phase transitions have been observed and can be related to changes in the hydrogen-bonding network or molecular conformation. acs.orgacs.org Any potential polymorphs of this compound would likely exhibit different thermal behaviors, which could be characterized by techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Applications in Advanced Materials and Catalysis

Utilization as a Synthetic Building Block for Complex Architectures

As a bifunctional molecule featuring a rigid benzofuran (B130515) core and a carboxylic acid group, 2-tert-butylbenzofuran-5-carboxylic acid possesses the structural motifs that are, in principle, suitable for the construction of complex molecular architectures. The aromatic system provides a sturdy and predictable framework, while the carboxylic acid group offers a versatile handle for forming covalent or coordinative bonds.

Precursor for Advanced Organic Frameworks

While no specific advanced organic frameworks (AOFs) synthesized from this compound have been identified in the literature, compounds with similar structures are used to create porous, crystalline materials. The benzofuran unit can serve as a strut in the framework, and the carboxylic acid can be converted into other functional groups to facilitate polymerization or network formation.

Ligand Design for Metal-Organic Frameworks (MOFs) or Coordination Polymers

Carboxylic acids are common ligands in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. ekb.eg The carboxylate group can coordinate to metal ions, forming nodes that are linked by the organic part of the molecule. mdpi.comnih.gov The bulky tert-butyl group on the benzofuran ring could, in theory, influence the porosity and topology of the resulting framework by introducing steric hindrance. However, there are no specific MOFs or coordination polymers reported in the literature that utilize this compound as a ligand. mdpi.com

Role in Catalytic Processes

The catalytic applications of this compound have not been specifically detailed. However, its functional groups suggest potential roles in certain types of catalysis.

Carboxylic Acid Catalysis in Organic Reactions

Carboxylic acids can act as Brønsted acid catalysts in various organic transformations. They can activate electrophiles and participate in proton transfer steps. While this is a general principle, no studies have been found that specifically investigate the catalytic activity of this compound.

Substrate in Decarboxylative Coupling Reactions

Decarboxylative coupling is a powerful method for forming carbon-carbon bonds where a carboxylic acid is used as a substrate, losing carbon dioxide in the process. nih.govnih.govrsc.org Aromatic carboxylic acids are frequently used in these reactions. researchgate.net While the benzofuran-5-carboxylic acid moiety is a suitable candidate for such transformations, specific examples of decarboxylative coupling reactions involving this compound are not reported in the available literature. One study describes the synthesis of a more complex quinoline-3-carboxylic acid derivative that includes a 5-tert-butylbenzofuran-2-yl group, but this does not detail the decarboxylative coupling of the parent compound. nih.gov

Supramolecular Chemistry Applications

The carboxylic acid group is a well-known functional group for directing the self-assembly of molecules through hydrogen bonding, a cornerstone of supramolecular chemistry. rsc.org Carboxylic acids typically form robust hydrogen-bonded dimers. The planar benzofuran structure could also participate in π-π stacking interactions, further guiding the formation of ordered supramolecular assemblies. Despite these favorable characteristics, there is no specific research available on the supramolecular chemistry of this compound. mdpi.com

Design of Molecular Recognition Systems

Molecular recognition is a fundamental process in chemistry and biology where molecules selectively bind to one another. The structural features of this compound make it an interesting candidate for the design of synthetic receptors for molecular recognition.

The carboxylic acid group can participate in hydrogen bonding, a key interaction in molecular recognition. It can act as both a hydrogen bond donor and acceptor, allowing it to bind to a variety of functional groups, such as amides, ureas, and other carboxylic acids. The benzofuran ring system provides a rigid scaffold that can be further functionalized to create specific binding pockets. The tert-butyl group, being large and hydrophobic, can contribute to binding through steric and hydrophobic interactions, potentially directing the orientation of guest molecules.

Potential Design Strategies:

Anion Recognition: The carboxylic acid proton can be used to interact with anions through hydrogen bonding. By incorporating this moiety into a larger macrocyclic or pre-organized structure, a selective anion receptor could be developed.

Neutral Molecule Recognition: The combination of the aromatic system and the carboxylic acid allows for the recognition of neutral molecules that can participate in hydrogen bonding and π-π stacking interactions.

Chiral Recognition: If a chiral center is introduced into the molecule, for example, by modifying the tert-butyl group or by substitution on the benzofuran ring, it could be used for the enantioselective recognition of chiral guest molecules.

Table 1: Potential Molecular Interactions for Recognition Systems

| Interacting Group of this compound | Type of Interaction | Potential Guest Molecules |

| Carboxylic Acid (-COOH) | Hydrogen Bonding | Amides, Amines, Carboxylates |

| Benzofuran Ring | π-π Stacking | Aromatic compounds |

| Tert-butyl Group | Hydrophobic/Steric | Aliphatic chains, bulky groups |

Fabrication of Self-Assembled Structures

Self-assembly is the spontaneous organization of molecules into ordered structures. The amphiphilic nature of this compound, with its hydrophobic benzofuran and tert-butyl components and its hydrophilic carboxylic acid head group, makes it a prime candidate for forming self-assembled structures in various solvents.

In aqueous media, it is conceivable that this molecule could form micelles or vesicles, with the hydrophobic parts shielded from the water and the carboxylic acid groups exposed to the aqueous environment. In non-polar solvents, reverse micelles could form. The planarity of the benzofuran ring could also promote the formation of liquid crystalline phases, where the molecules exhibit a degree of orientational order.

Potential Self-Assembled Architectures: